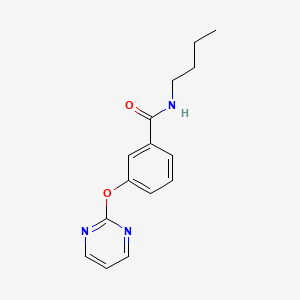![molecular formula C17H16N2O4S B5503901 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.08307817 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Investigation of Antineoplastic Agents
A novel series of compounds, including "4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate", have been discovered and developed as potential antineoplastic (anti-cancer) drug candidates. These compounds demonstrate significant cytotoxic properties, often surpassing contemporary cancer drugs in potency. Key features include greater tumor-selective toxicity and the ability to modulate multi-drug resistance. Studies have shown their efficacy in inducing apoptosis, generating reactive oxygen species, activating caspases, and affecting mitochondrial functions. Their antimalarial and antimycobacterial properties are also promising. Structured studies on pharmacokinetics and drug delivery systems for these compounds are available, highlighting their potential as cancer therapeutics (Hossain et al., 2020).
Advanced Oxidation Processes for Environmental Treatment
Research into advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment, such as "this compound", is crucial due to increasing water scarcity and environmental pollution. AOPs lead to the formation of various by-products, kinetics, mechanisms, and biotoxicity aspects. The degradation pathways, biotoxicity, and potential environmental impacts of these processes have been extensively studied, providing a comprehensive understanding of how to enhance the treatment of persistent organic pollutants (Qutob et al., 2022).
Amyloid Imaging in Alzheimer's Disease
Significant progress has been made in developing amyloid imaging ligands, including those derived from "this compound", for measuring amyloid in vivo in Alzheimer's disease patients. These imaging techniques offer breakthrough insights into the pathophysiological mechanisms and temporal progression of amyloid deposits in the brain, enabling early detection and evaluation of anti-amyloid therapies (Nordberg, 2008).
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants, including derivatives of "this compound", have highlighted their widespread use in industrial and commercial products. These compounds have been detected in various environmental matrices and human tissues, raising concerns about their potential endocrine-disrupting effects and other health risks. Research into their environmental behavior, human exposure pathways, and toxicity is essential for understanding their impact and developing safer alternatives (Liu & Mabury, 2020).
Safety and Hazards
Properties
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-16(20)23-13-10-8-12(9-11-13)19(2)17-14-6-4-5-7-15(14)24(21,22)18-17/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLGOPQNHBUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5503822.png)
![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)
![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)

![N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)

![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)
![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)
![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)
![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)
